

An In-depth Technical Guide on the Chemical Properties of Cyanamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

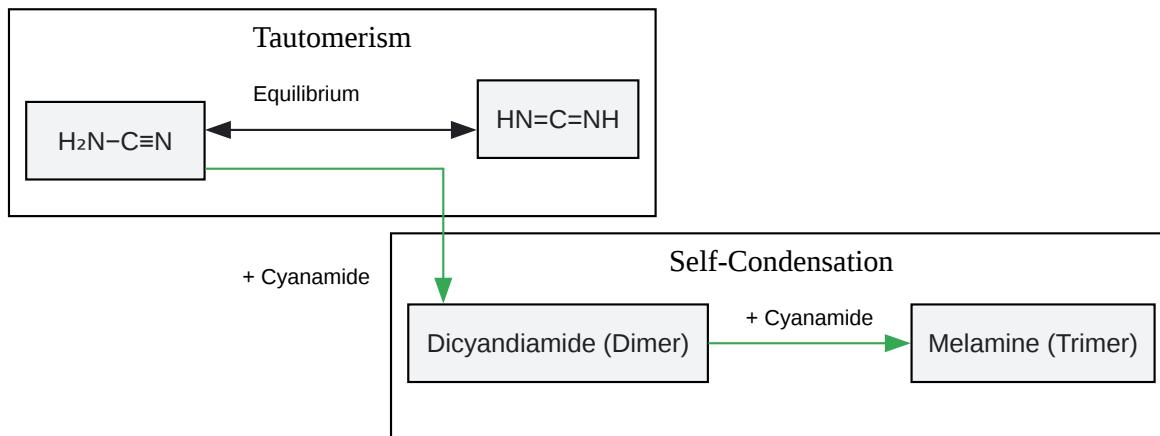
Compound Name: *Citrenamide*

Cat. No.: *B1669095*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Cyanamide (CH_2N_2) is a highly versatile and reactive organic compound with the formula CN_2H_2 .^[1] This white, crystalline solid serves as a fundamental building block in a wide array of applications, from agriculture to the synthesis of complex pharmaceuticals.^{[1][2]} Its unique chemical structure, featuring both a nucleophilic amino group and an electrophilic nitrile group, imparts a dual reactivity that makes it an invaluable reagent in organic synthesis.^{[1][2][3]} This guide provides a comprehensive overview of the core chemical properties of cyanamide, its reactivity, and key experimental protocols relevant to its use in research and development.


Core Physical and Chemical Properties

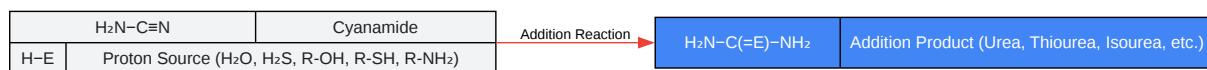
Cyanamide is a colorless, hygroscopic, and deliquescent crystalline solid.^{[4][5][6]} It is highly soluble in water and polar organic solvents but less soluble in nonpolar hydrocarbons.^{[4][5][7]} Its fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	CH ₂ N ₂
Molar Mass	42.040 g/mol [1]
Appearance	Colorless crystalline solid [1][4]
Melting Point	44-46 °C (111-115 °F; 317-319 K) [1][8][9]
Boiling Point	260 °C (500 °F; 533 K) (decomposes) [1][4]
	83 °C at 6.7 Pa [1]
Density	1.28 g/cm ³ [1][4]
Water Solubility	85 g/100 mL at 25 °C [1]
	775 g/L [8][9]
pKa	10.3 [1]
	1.1 (at 29 °C) [8][9][10][11]
log P	-0.82 [1]

Tautomerism and Self-Condensation

Cyanamide exists in equilibrium with its tautomer, carbodiimide (HN=C=NH).[\[1\]](#) The cyanamide form (N≡C–NH₂) is the dominant tautomer.[\[1\]](#) Possessing both nucleophilic and electrophilic sites within the same molecule, cyanamide is prone to self-condensation reactions.[\[1\]](#) It can dimerize to form 2-cyanoguanidine (dicyandiamide) and trimerize to form melamine.[\[1\]\[5\]\[12\]](#) This process is catalyzed by bases and hindered by acids or low temperatures.[\[1\]\[6\]](#)

[Click to download full resolution via product page](#)


Fig 1. Tautomerism and self-condensation of cyanamide.

Chemical Reactivity and Mechanisms

The reactivity of cyanamide is defined by its bifunctional nature, allowing it to act as either an electrophile or a nucleophile.[1][2]

The primary reaction of cyanamide involves the addition of compounds with an acidic proton across the carbon-nitrogen triple bond.[1] This reactivity is fundamental to its role as a synthetic building block.

- Hydrolysis: With water, cyanamide hydrolyzes to form urea.[1][12][13]
- Reaction with H_2S and H_2Se : It reacts with hydrogen sulfide and hydrogen selenide to yield thiourea and selenourea, respectively.[1][12]
- Reaction with Alcohols, Thiols, and Amines: Analogous reactions with alcohols, thiols, and amines produce alkylisoureas, isothioureas, and guanidines.[1][14] This pathway is crucial for the synthesis of various pharmaceuticals, including the anti-ulcer drug cimetidine.[1]

[Click to download full resolution via product page](#)

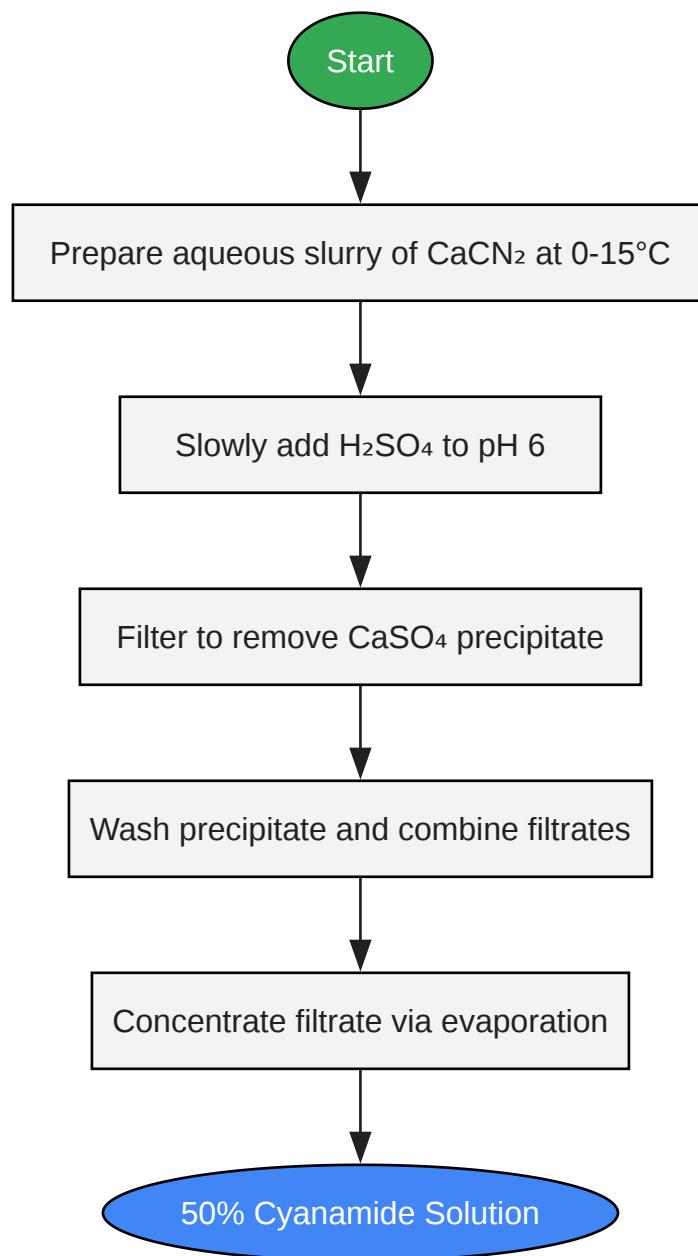
Fig 2. General scheme for addition reactions to cyanamide.

By consuming molecules with acidic protons, such as water, cyanamide can act as an effective dehydration agent, promoting condensation reactions.[\[1\]](#)

The bifunctionality of cyanamide is exploited in the synthesis of various heterocyclic compounds.[\[1\]](#) For example, it reacts with 1,2-diaminobenzene to form 2-aminobenzimidazole.[\[1\]](#) This reactivity is the foundation for the synthesis of numerous pharmaceuticals and agrochemicals, such as the hair-loss treatment minoxidil and the anthelmintic albendazole.[\[1\]](#)

Substituted cyanamides are versatile ligands in coordination chemistry, offering multiple coordination sites: the nitrile nitrogen, the nitrile π -bond, and the amino nitrogen.[\[3\]](#) This allows them to form a variety of organometallic complexes with applications in materials science.[\[3\]](#)

Cyanamide is a key intermediate in the production of many active pharmaceutical ingredients (APIs).[\[1\]](#)[\[13\]](#) Its derivatives are found in drugs like the kinase inhibitor imatinib and the antiviral etravirine.[\[1\]](#) In covalent drug discovery, the cyanamide moiety has emerged as a promising electrophilic warhead, offering a balance of reactivity and selectivity for targeting specific protein residues.[\[15\]](#) It is also used as an alcohol-deterrant drug because it inhibits the enzyme aldehyde dehydrogenase (ALDH2).[\[13\]](#)[\[16\]](#)


Experimental Protocols

A common laboratory and industrial method for preparing cyanamide involves the acidification of calcium cyanamide (CaCN₂).[\[5\]](#)

Methodology:

- Slurry Preparation: A reaction vessel is charged with water and cooled using a brine solution.

- **Addition of Reactant:** Calcium cyanamide is added to the chilled water to form a slurry, maintaining a temperature between 0-15 °C.[5]
- **Acidification:** A dilute solution of sulfuric acid (e.g., 5%) is slowly added to the slurry to adjust the pH to approximately 6. The reaction mixture is stirred for about 20 minutes. The reaction is: $\text{CaCN}_2 + \text{H}_2\text{O} + \text{H}_2\text{SO}_4 \rightarrow \text{NH}_2\text{CN} + \text{CaSO}_4$.[5]
- **Filtration:** The mixture is filtered to remove the precipitated calcium sulfate. The filter cake is washed with water, and the washings are combined with the filtrate.[5]
- **Repetition:** The filtration and washing process is typically repeated to maximize the yield of cyanamide in the aqueous solution.[5]
- **Concentration:** The resulting filtrate is concentrated, for example, by thin-film evaporation, to achieve the desired concentration (e.g., a 50% cyanamide solution).[5]

[Click to download full resolution via product page](#)

Fig 3. Workflow for cyanamide synthesis.

Aqueous solutions of cyanamide are prone to self-condensation, especially in alkaline conditions.^[1] To prevent dimerization and decomposition, commercial solutions are typically stabilized.

Methodology:

- Buffering: The addition of a phosphate buffer, such as 0.5 wt% monosodium phosphate, is used to maintain a slightly acidic pH, which inhibits the base-catalyzed dimerization reaction.
[\[1\]](#)
- Moisture Scavenging (for solid): Solid cyanamide can be stabilized by adding a hydrolyzable ester, which absorbs moisture to suppress urea formation and neutralizes any alkalinity from ammonia.
[\[1\]](#)

Safety and Handling

Cyanamide is a reactive and toxic compound that must be handled with appropriate safety precautions.
[\[2\]](#)
[\[5\]](#)

- Reactivity Hazards: It can polymerize explosively at temperatures above 122 °C or upon evaporation of aqueous solutions.
[\[4\]](#)
[\[17\]](#) It reacts violently with strong oxidizing agents, strong reducing agents, acids, and bases.
[\[6\]](#)
[\[17\]](#)
- Health Hazards: Exposure can cause irritation to the skin, eyes, and respiratory system.
[\[1\]](#)
[\[6\]](#) When consumed with alcohol, it produces severe "Antabuse-like" effects due to the inhibition of aldehyde dehydrogenase.
[\[6\]](#)
- Storage: Cyanamide should be stored in a cool, dry, well-ventilated area, away from incompatible substances.
[\[2\]](#) Stabilizers are necessary for long-term storage of its solutions.
[\[6\]](#)

Conclusion

Cyanamide is a molecule of significant industrial and academic importance. Its unique structure, characterized by coexisting nucleophilic and electrophilic centers, provides a rich and diverse reaction chemistry. This versatility has established cyanamide as an indispensable C1 building block for synthesizing a vast range of organic compounds, from commodity chemicals like melamine to highly complex and life-saving pharmaceuticals. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for leveraging its full potential in research, drug development, and industrial synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyanamide - Wikipedia [en.wikipedia.org]
- 2. Cyanamide: A Versatile Compound in Modern Chemistry _Chemicalbook [chemicalbook.com]
- 3. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanamide | H2NCN | CID 9864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. ICSC 0424 - CYANAMIDE [inchem.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Cas 420-04-2,Cyanamide | lookchem [lookchem.com]
- 9. 420-04-2 CAS MSDS (Cyanamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Cyanamid | 420-04-2 [m.chemicalbook.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. What is the mechanism of Cyanamide? [synapse.patsnap.com]
- 14. brill.com [brill.com]
- 15. Cyanamides - Enamine [enamine.net]
- 16. A Comprehensive Review of Cyanamide's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 17. CYANAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Chemical Properties of Cyanamide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1669095#what-are-the-chemical-properties-of-cyanamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com